1-(Acrylamidomethyl)cyclopentane-1-carboxamide
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Overview
Description
1-(Acrylamidomethyl)cyclopentane-1-carboxamide is a synthetic organic compound characterized by its unique cyclopentane ring structure with an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Acrylamidomethyl)cyclopentane-1-carboxamide typically involves the reaction of cyclopentane derivatives with prop-2-enoylamine under specific conditions. The process may include steps such as:
Cyclopentane Derivative Preparation: Starting with cyclopentane, various functional groups are introduced to form intermediates.
Amidation Reaction: The intermediate is then reacted with prop-2-enoylamine in the presence of a catalyst to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Acrylamidomethyl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Nucleophiles like amines, alcohols, under mild to moderate temperatures.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted amides and esters.
Scientific Research Applications
1-(Acrylamidomethyl)cyclopentane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(Acrylamidomethyl)cyclopentane-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.
Comparison with Similar Compounds
Cyclopentane Derivatives: Compounds like 1-ethyl-2-methylcyclopentane and 1-methyl-1-ethylcyclopentane share structural similarities.
Amide Compounds: Other amides with similar functional groups, such as N-(3,4-dimethylphenyl)-1-[(prop-2-enoylamino)methyl]cyclopentane-1-carboxamide.
Uniqueness: 1-(Acrylamidomethyl)cyclopentane-1-carboxamide stands out due to its specific combination of a cyclopentane ring and an amide group, which imparts unique chemical and biological properties
Properties
IUPAC Name |
1-[(prop-2-enoylamino)methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-8(13)12-7-10(9(11)14)5-3-4-6-10/h2H,1,3-7H2,(H2,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUIZUFKPVISBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1(CCCC1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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